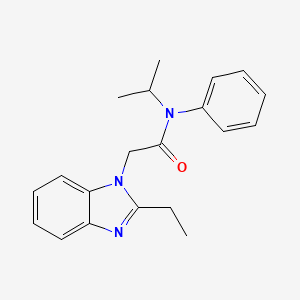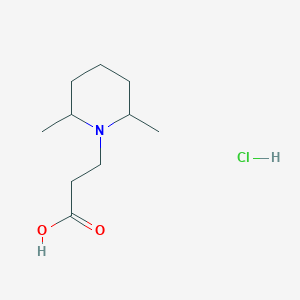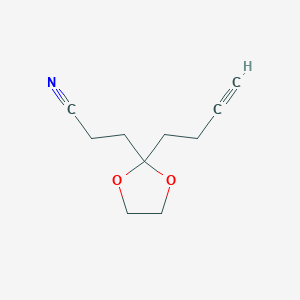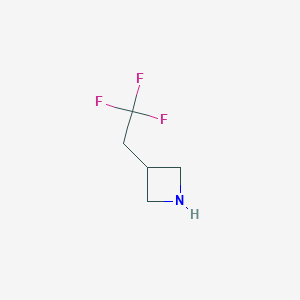
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide, commonly known as ANA or ANAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANA belongs to the class of organic compounds known as acetanilides, which are widely used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents. ANA is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Applications De Recherche Scientifique
Catalysis and Synthesis
- A study has described the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of derivatives similar to N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide under ultrasound irradiation. This method offers advantages like clean methodologies, easy workup procedures, and high yields, highlighting its application in green chemistry (Mokhtary & Torabi, 2017).
Molecular Interactions and Structural Analysis
- Another study focused on the structural aspects and interactions of compounds structurally related to this compound. It explored hydrogen bonding, stacking, and halogen bonding to understand the stabilization of crystal structures, providing insights into molecular design and engineering (Gouda et al., 2022).
Inhibitory and Biological Activities
- Research into N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a similar structural motif, revealed its potent inhibition of aminopeptidase N (APN), suggesting potential therapeutic applications in controlling angiogenesis-related diseases (Lee et al., 2005).
Antiproliferative and Antiviral Activities
- The antiproliferative activities of certain N-(naphthalen-2-yl)acetamide derivatives were evaluated against various human cancer cell lines, with some derivatives showing significant activity. This work contributes to the development of new anticancer agents (Chen et al., 2013).
- Another study synthesized and evaluated the anti-HIV activity of new naphthalene derivatives, suggesting their potential as novel non-nucleoside HIV-1 reverse transcriptase inhibitors (Hamad et al., 2010).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-14(22)17-7-4-8-19(13-17)21-20(23)12-15-9-10-16-5-2-3-6-18(16)11-15/h2-11,13H,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXQJVDLMVNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2411138.png)

![N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2411140.png)

![N-(2-Chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2411144.png)
![N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2411145.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)


![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)
